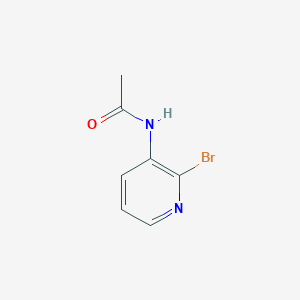

N-(2-bromo-3-pyridinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

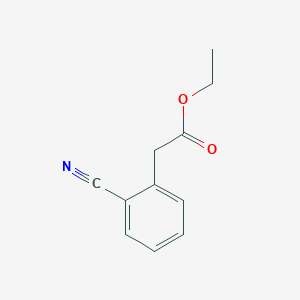

“N-(2-bromo-3-pyridinyl)acetamide” is a chemical compound with the linear formula C7H7O1N2Br1 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . N-(Pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key GQQSFWQKKADDBB-UHFFFAOYSA-N .Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . The flash point is not applicable .Scientific Research Applications

Biological and Chemical Research Applications

Biological Effects of Acetamide Derivatives : Kennedy (2001) discusses the toxicology and biological consequences of exposure to acetamide and its derivatives, highlighting their commercial importance and varied biological responses. This review provides a framework for understanding the potential biological activities of related compounds, including "N-(2-bromo-3-pyridinyl)acetamide" (Kennedy, 2001).

Synthesis and Pharmacological Activities of Piracetam Derivatives : Dhama et al. (2021) explore the biological activities associated with piracetam and its derivatives, emphasizing synthetic methodologies. The chemical strategies and biological effects noted for piracetam, a cyclic compound derivative of γ-aminobutyric acid, could offer insights into the synthesis and potential applications of "this compound" (Dhama et al., 2021).

Environmental Contaminants and Sweeteners : Lange et al. (2012) review the detection and impact of artificial sweeteners in the environment, a study that reflects the broader interest in identifying and understanding the behavior of chemical compounds, including potentially "this compound," in aquatic systems (Lange et al., 2012).

Chemistry and Biological Activities of N-acetylcysteine : Samuni et al. (2013) delve into the chemistry and varied biological activities of N-acetylcysteine, highlighting its antioxidative activity and potential mechanisms of action. Such comprehensive studies on the chemistry and biological implications of compounds offer a model for investigating "this compound" (Samuni et al., 2013).

Safety and Hazards

The safety information for N-(2-bromo-3-pyridinyl)acetamide includes several hazard statements: H300 + H310 - H317 - H319 - H410 . Precautionary statements include P262 - P273 - P280 - P301 + P310 + P330 - P302 + P352 + P310 - P391 . It is classified as Acute Tox. 1 Dermal - Acute Tox. 2 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Sens. 1 .

Properties

IUPAC Name |

N-(2-bromopyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJXANJCXMOZAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.